molecular formula C14H17N3OS2 B473188 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393567-53-8

4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B473188
CAS No.: 393567-53-8
M. Wt: 307.4g/mol
InChI Key: PCFDLKJJRNLZCG-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a benzamide moiety substituted with a tert-butyl group and a thiadiazole ring with a methylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by the reaction of the corresponding benzoyl chloride with an amine.

    Coupling of the Thiadiazole and Benzamide Moieties: The final step involves coupling the thiadiazole ring with the benzamide moiety under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate electrophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiadiazole derivatives.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with thiadiazole derivatives.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. The exact molecular targets and pathways for this compound would depend on its specific biological activity, which may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: A compound with a similar tert-butyl group and aromatic ring structure.

    2-amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with a tert-butyl group but different substituents on the thiadiazole ring.

Uniqueness

4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group, methylsulfanyl group, and benzamide moiety together in one molecule provides a unique scaffold for exploring new biological activities and applications.

Properties

IUPAC Name

4-tert-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(19-4)20-12/h5-8H,1-4H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFDLKJJRNLZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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